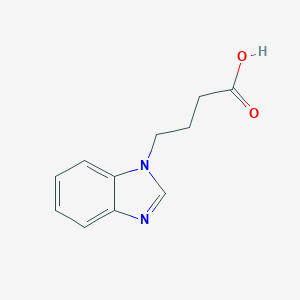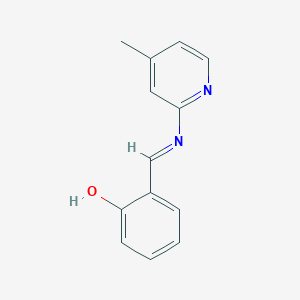
2-(Benzenesulfonyl)acetamide
Vue d'ensemble
Description
2-(Benzenesulfonyl)acetamide is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 g/mol. It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 2-(Benzenesulfonyl)acetamide involves several steps. One method involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate . The mixture is refluxed for 3 hours and the reaction is monitored using TLC .Molecular Structure Analysis
The molecular structure of 2-(Benzenesulfonyl)acetamide consists of a benzene ring attached to a sulfonyl group and an acetamide group . The compound belongs to the class of organic compounds known as carboximidic acids .Chemical Reactions Analysis
2-(Benzenesulfonyl)acetamide can participate in various chemical reactions. For instance, it can undergo base-mediated coupling reactions with proline to synthesize proline-derived benzenesulfonamides . It can also react with oxabicyclic alkenes to form aziridines .Physical And Chemical Properties Analysis
2-(Benzenesulfonyl)acetamide is a solid compound . It has a melting point between 79 and 81°C and a boiling point of 221.2°C . It is soluble in water, pyridine, ethanol, chloroform, hot benzene, glycerol, and ether .Applications De Recherche Scientifique
I have conducted a search to find specific scientific research applications of 2-(Benzenesulfonyl)acetamide. While the search results do not provide a direct list of unique applications, they suggest several research fields where this compound could be relevant. Below are some potential applications based on the information available:
Synthesis of Bioactive Compounds
2-(Benzenesulfonyl)acetamide may be used in the synthesis of various bioactive compounds, including those with potential antimicrobial properties. Benzimidazole derivatives, for example, have been shown to be effective against different microorganisms and are considered a significant class of bioactive heterocyclic compounds .
Pharmacological Studies
This compound might play a role in pharmacological research, particularly in the synthesis of molecules with potential therapeutic effects. The search results indicate that related compounds have been evaluated for their antioxidant activities .
Gene Expression and Tumor Studies
There is evidence that 2-(Benzenesulfonyl)acetamide could be involved in studies related to gene expression changes that lead to uncontrolled cell proliferation and tumor hypoxia . This suggests its potential application in cancer research.
Chemical Reactions and Mechanistic Studies
The compound may be used in base-mediated coupling reactions and other chemical processes that yield products with specific properties or functions .
Orientations Futures
The future research directions for 2-(Benzenesulfonyl)acetamide could involve exploring its potential applications in various fields. For instance, its ability to inhibit carbonic anhydrase IX could be further investigated for potential use in cancer treatment . Additionally, its reactivity with other compounds could be studied to develop new synthesis methods .
Mécanisme D'action
Target of Action
The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .
Mode of Action
2-(Benzenesulfonyl)acetamide interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .
Pharmacokinetics
The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .
Result of Action
The inhibition of CA IX and DHFR by 2-(Benzenesulfonyl)acetamide can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .
Action Environment
The action of 2-(Benzenesulfonyl)acetamide can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNWTGTRVZBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365241 | |
| Record name | 2-(benzenesulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)acetamide | |
CAS RN |
35008-50-5 | |
| Record name | 2-(benzenesulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



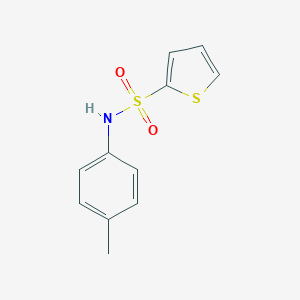
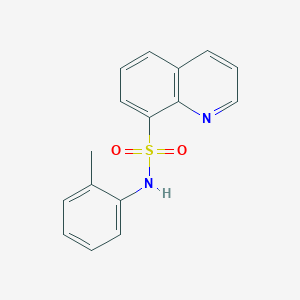
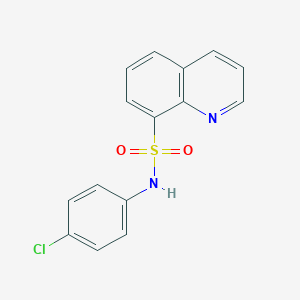
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)


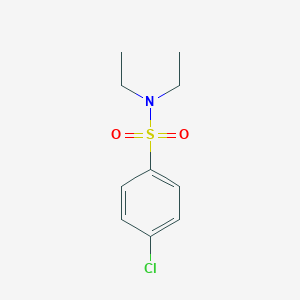
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

